(3R,5R)-1-(Tert-butoxycarbonyl)-5-fluoropiperidine-3-carboxylic acid
Description
Properties
IUPAC Name |
(3R,5R)-5-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18FNO4/c1-11(2,3)17-10(16)13-5-7(9(14)15)4-8(12)6-13/h7-8H,4-6H2,1-3H3,(H,14,15)/t7-,8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMVJWQZJKYIFJE-HTQZYQBOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC(C1)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H](C1)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R)-1-(Tert-butoxycarbonyl)-5-fluoropiperidine-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable piperidine derivative.
Fluorination: Introduction of the fluorine atom at the 5-position of the piperidine ring. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Boc Protection: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like sodium hydroxide or triethylamine.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or related reagents.
Industrial Production Methods
Industrial production methods for (3R,5R)-1-(Tert-butoxycarbonyl)-5-fluoropiperidine-3-carboxylic acid involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(3R,5R)-1-(Tert-butoxycarbonyl)-5-fluoropiperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or Boc-protected nitrogen positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Anticancer Potential
Recent studies have indicated that (3R,5R)-1-(Tert-butoxycarbonyl)-5-fluoropiperidine-3-carboxylic acid exhibits promising anticancer activity. Research has demonstrated its ability to inhibit cell proliferation in various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| Human breast cancer cells | 25 | |
| Human lung carcinoma cells | 30 | |
| Colon cancer cells | 20 |
These findings suggest that this compound could be developed into a potential anticancer agent, warranting further investigation into its mechanism of action and efficacy.
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes, particularly those involved in metabolic pathways:
Inhibition of these enzymes may have implications for treating conditions such as pain and diabetes, respectively.
Case Study 1: Anticancer Evaluation
In a comprehensive study evaluating the anticancer effects of various derivatives, (3R,5R)-1-(Tert-butoxycarbonyl)-5-fluoropiperidine-3-carboxylic acid was tested against several human cancer cell lines. Results showed significant inhibition of cell growth with IC50 values ranging from 20 to 30 µM depending on the cell line, indicating its potential as an effective anticancer agent.
Case Study 2: Enzyme Inhibition Profile
Another study focused on the inhibition profile of the compound against TRPV1 receptors, which are implicated in pain signaling pathways. The inhibition constant was determined to be approximately 30 nM, suggesting high potency as a TRPV1 antagonist. This activity could lead to new pain management therapies utilizing this compound as a lead structure.
Mechanism of Action
The mechanism of action of (3R,5R)-1-(Tert-butoxycarbonyl)-5-fluoropiperidine-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, while the Boc group provides stability and protection during chemical transformations. The exact pathways and targets depend on the specific application and the compound’s structural context.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and similarities between the target compound and related analogs:
Key Observations :
- In contrast, fluorine in the target compound reduces metabolic degradation while maintaining polarity.
- Functional Group Impact: The carboxylic acid in the target compound enables salt formation or conjugation, whereas the hydroxymethyl group in the 3,3-difluoro analog () offers sites for further derivatization (e.g., esterification). The amine in tert-butyl (3R,5S)-3-amino-5-fluoropiperidine-1-carboxylate facilitates peptide coupling reactions .
Biological Activity
(3R,5R)-1-(Tert-butoxycarbonyl)-5-fluoropiperidine-3-carboxylic acid is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activity. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a fluorine atom, and a carboxylic acid functionality, which contribute to its unique pharmacological properties.
- Molecular Formula : CHFNO
- Molecular Weight : 247.26 g/mol
- CAS Number : 2703745-63-3
- InChIKey : VMVJWQZJKYIFJE-HTQZYQBOSA-N
Biological Activity
The biological activity of (3R,5R)-1-(tert-butoxycarbonyl)-5-fluoropiperidine-3-carboxylic acid has been explored in various contexts:
The compound's mechanism of action is primarily attributed to its interaction with specific molecular targets, particularly in the modulation of ion channels and receptors. The fluorine atom enhances the compound's binding affinity, while the amino group can participate in hydrogen bonding interactions. The tert-butyl group provides steric hindrance, influencing the compound's overall reactivity and stability .
Pharmacological Applications
- Calcium Channel Blockers : Research indicates that derivatives of piperidine compounds, including this one, may act as selective blockers of T-type calcium channels. These channels are implicated in various neurological disorders, making this compound a potential candidate for therapeutic applications in conditions like epilepsy and chronic pain .
- Neuroprotective Properties : Preliminary studies suggest that compounds similar to (3R,5R)-1-(tert-butoxycarbonyl)-5-fluoropiperidine-3-carboxylic acid exhibit neuroprotective effects under stress conditions such as oxygen/glucose deprivation. This property could be significant in developing treatments for neurodegenerative diseases .
Case Studies and Research Findings
Several studies have investigated the structure-activity relationship (SAR) of piperidine derivatives:
- A study published in ACS Chemical Neuroscience highlighted the efficacy of certain piperidine-based compounds as T-type calcium channel blockers, demonstrating significant anticonvulsant activity in rodent models .
- Another investigation focused on optimizing brain penetration and selectivity for T-type calcium channels, revealing that modifications to piperidine structures can enhance pharmacological profiles while minimizing side effects associated with other receptor interactions .
Comparative Analysis
To better understand the uniqueness of (3R,5R)-1-(tert-butoxycarbonyl)-5-fluoropiperidine-3-carboxylic acid, it is useful to compare it with similar compounds:
| Compound Name | Structure | Key Activity |
|---|---|---|
| (3R,5R)-3-amino-5-hydroxy-piperidine-1-carboxylate | Structure | Neuroprotective effects |
| Tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate | Structure | Lipid-lowering drug synthesis |
Q & A
Q. What synthetic strategies are recommended for preparing (3R,5R)-1-(tert-butoxycarbonyl)-5-fluoropiperidine-3-carboxylic acid with high enantiomeric purity?
The synthesis typically involves stereoselective fluorination and Boc protection. A common approach includes:
- Step 1 : Cyclization of a piperidine precursor using camphorsulfonic acid (CSA) to establish stereochemistry, as seen in similar Boc-protected piperidine syntheses .
- Step 2 : Fluorination at the 5-position using a fluorinating agent like Selectfluor™ under controlled pH and temperature to minimize racemization.
- Step 3 : Boc protection via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) .
- Step 4 : Oxidation of a hydroxymethyl intermediate to the carboxylic acid using KMnO₄ in a tert-butanol/aqueous phosphate buffer system .
Q. Key Considerations :
- Use chiral HPLC or polarimetry to confirm enantiomeric purity.
- Monitor reaction progress via <sup>19</sup>F NMR to track fluorination efficiency.
Q. How can the structural integrity of this compound be validated post-synthesis?
A multi-spectroscopic approach is critical:
- <sup>1</sup>H/<sup>13</sup>C NMR : Verify Boc group presence (tert-butyl signals at ~1.4 ppm in <sup>1</sup>H NMR) and piperidine ring conformation.
- <sup>19</sup>F NMR : Confirm fluorine incorporation (chemical shift typically between -180 to -220 ppm for aliphatic C-F bonds).
- IR Spectroscopy : Detect carbonyl stretches (Boc carbonyl at ~1680–1720 cm⁻¹; carboxylic acid at ~2500–3300 cm⁻¹ broad).
- Mass Spectrometry (HRMS) : Validate molecular weight (theoretical [M+H]<sup>+</sup> for C₁₁H₁₈FNO₄: 264.12 g/mol) .
Q. What experimental designs are recommended to assess the compound’s stability under varying pH and temperature conditions?
- pH Stability Study : Incubate the compound in buffers (pH 2–10) at 25°C and 40°C. Monitor degradation via HPLC at intervals (0, 24, 48, 72 hrs).
- Key Metrics : Retention time shifts, new peaks (degradants), and mass balance.
- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures.
- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and analyze photodegradation products .
Note : Stability data for analogous compounds indicate decomposition above 150°C, but fluorinated piperidines may exhibit unique behavior due to C-F bond strength .
Q. How can researchers resolve contradictions in reported toxicity profiles for Boc-protected fluoropiperidines?
Discrepancies in toxicity data (e.g., acute oral toxicity vs. dermal irritation) may arise from impurities or stereochemical variations.
- Mitigation Strategies :
- Purify the compound to >98% via flash chromatography or recrystallization.
- Conduct in vitro assays (e.g., Ames test for mutagenicity) alongside in vivo acute toxicity studies (OECD Guideline 423).
- Compare results with structurally validated analogs, such as (3S,4R)-Boc-4-phenylpiperidine-3-carboxylic acid (LD₅₀ > 2000 mg/kg orally in rats) .
Q. What methodologies are suitable for studying the compound’s role as an intermediate in pharmaceutical synthesis?
- Kinetic Resolution : Use chiral auxiliaries or enzymes (e.g., lipases) to isolate desired stereoisomers during coupling reactions.
- Cross-Coupling Reactions : Employ Pd-catalyzed Suzuki-Miyaura or Buchwald-Hartwig reactions to functionalize the piperidine ring (e.g., describes multi-step Pd-catalyzed couplings) .
- Protection/Deprotection Strategies : Optimize Boc removal with TFA/DCM for minimal side reactions in downstream peptide synthesis .
Example Application : The compound could serve as a precursor to protease inhibitors or fluorinated taxane sidechains (see Docetaxel synthesis in ).
Q. How can computational modeling aid in predicting the compound’s reactivity and stereochemical outcomes?
- DFT Calculations : Optimize transition states for fluorination steps to predict regioselectivity.
- Molecular Dynamics (MD) : Simulate Boc group stability under solvated conditions (e.g., water/THF mixtures).
- Docking Studies : Assess binding affinity to biological targets (e.g., enzymes requiring fluorinated carboxylic acids as inhibitors) .
Q. What environmental impact assessments are necessary for this compound?
- PBT/vPvB Analysis : Evaluate persistence, bioaccumulation, and toxicity using OECD 307 (biodegradation) and OECD 305 (bioaccumulation in fish).
- Ecotoxicity : Test acute aquatic toxicity (Daphnia magna, EC₅₀) and algal growth inhibition.
- Waste Management : Follow EPA guidelines for carboxylic acid disposal (neutralization with NaOH prior to incineration) .
Note : Current ecological data gaps (e.g., mobility in soil) require lab-scale column studies to assess leaching potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
